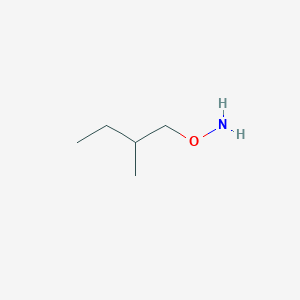
O-(2-methylbutyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-methylbutyl)hydroxylamine is an organic compound with the molecular formula C5H13NO. It is a hydroxylamine derivative where the hydroxylamine group is substituted with a 2-methylbutyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-(2-methylbutyl)hydroxylamine can be synthesized through the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method involves the use of tert-butyl N-hydroxycarbamate as a precursor, which undergoes O-alkylation to form the desired product.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: O-(2-methylbutyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other nitrogen-containing derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in substitution reactions, particularly O-alkylation and O-arylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium-catalyzed O-arylation reactions with aryl chlorides, bromides, and iodides are typical.
Major Products Formed:
Oxidation: Oximes and related nitrogen-containing compounds.
Reduction: Primary amines.
Substitution: O-arylhydroxylamines and other substituted hydroxylamines.
Applications De Recherche Scientifique
O-(2-methylbutyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of nitrogen-containing compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of O-(2-methylbutyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can participate in nucleophilic substitution reactions, forming new bonds with electrophilic centers. This reactivity is facilitated by the presence of the 2-methylbutyl group, which enhances the nucleophilicity of the hydroxylamine moiety .
Comparaison Avec Des Composés Similaires
Hydroxylamine: The parent compound of O-(2-methylbutyl)hydroxylamine, known for its use in the synthesis of oximes and other nitrogen-containing compounds.
O-alkylhydroxylamines: Compounds where the hydroxylamine group is substituted with various alkyl groups.
O-arylhydroxylamines: Compounds where the hydroxylamine group is substituted with aryl groups.
Uniqueness: this compound is unique due to the presence of the 2-methylbutyl group, which imparts specific reactivity and steric properties. This makes it a valuable reagent in organic synthesis, particularly for the formation of sterically hindered nitrogen-containing compounds .
Propriétés
IUPAC Name |
O-(2-methylbutyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPUHEXDZBLVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
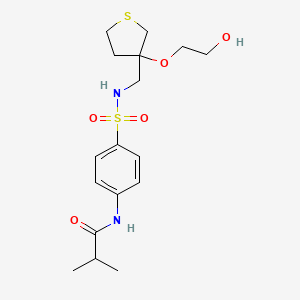

![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)
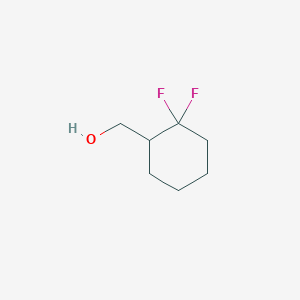


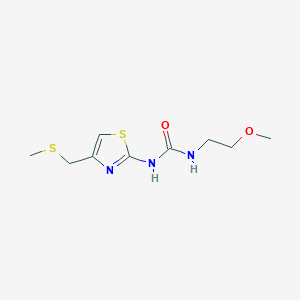
![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
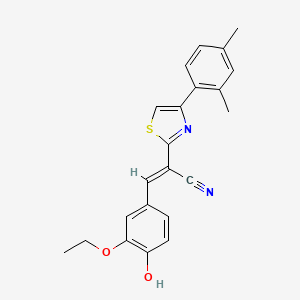
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)

![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride](/img/structure/B2366545.png)
